molecular formula C9H19NO2 B14731771 2-Amino-2-ethylheptanoic acid CAS No. 6341-49-7

2-Amino-2-ethylheptanoic acid

Cat. No.: B14731771
CAS No.: 6341-49-7
M. Wt: 173.25 g/mol
InChI Key: WSQOQDFAMHVJSJ-UHFFFAOYSA-N
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Description

2-Amino-2-ethylheptanoic acid is an organic compound with the molecular formula C9H19NO2 It is a derivative of heptanoic acid, featuring an amino group and an ethyl group attached to the second carbon atom of the heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-ethylheptanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, where 3-octanone is reacted with ammonia and hydrogen cyanide to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed in the presence of concentrated sulfuric acid to yield racemic this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Strecker synthesis, followed by purification processes such as recrystallization or chromatography to obtain the desired enantiomeric purity. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-ethylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

2-Amino-2-ethylheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-ethylheptanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethyl group provides hydrophobic interactions that can affect the compound’s binding affinity and specificity. These interactions play a crucial role in the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Amino-2-methylheptanoic acid
  • 2-Amino-2-propylheptanoic acid
  • 2-Amino-2-butylheptanoic acid

Comparison: 2-Amino-2-ethylheptanoic acid is unique due to the presence of both an amino group and an ethyl group on the second carbon atom. This structural feature imparts distinct chemical and physical properties compared to its analogs. For instance, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in drug design and material science .

Properties

CAS No.

6341-49-7

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-amino-2-ethylheptanoic acid

InChI

InChI=1S/C9H19NO2/c1-3-5-6-7-9(10,4-2)8(11)12/h3-7,10H2,1-2H3,(H,11,12)

InChI Key

WSQOQDFAMHVJSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)(C(=O)O)N

Origin of Product

United States

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